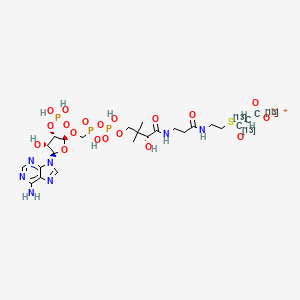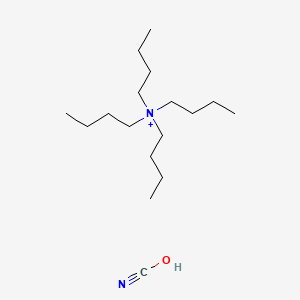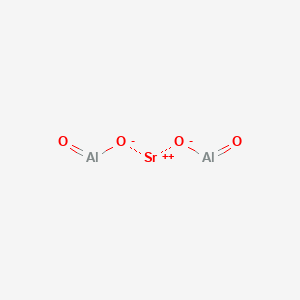
Fenthion-oxon-sulfoxide D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenthion-oxon-sulfoxide D3 is a derivative of the organophosphorus insecticide fenthion. It is one of the metabolites formed from the degradation of fenthion in the environment. This compound is known for its high toxicity and is used in various analytical studies to understand the behavior and impact of organophosphorus pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fenthion-oxon-sulfoxide D3 involves the oxidation of fenthion or its oxon derivative. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Fenthion-oxon-sulfoxide D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it to fenthion-oxon-sulfone.
Reduction: It can be reduced back to fenthion-oxon.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Fenthion-oxon-sulfone.
Reduction: Fenthion-oxon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Fenthion-oxon-sulfoxide D3 is used in several scientific research applications:
Chemistry: Studying the degradation pathways of organophosphorus pesticides.
Biology: Investigating the toxicological effects on various organisms.
Medicine: Exploring potential antidotes for organophosphorus poisoning.
Industry: Monitoring pesticide residues in agricultural products.
Mécanisme D'action
Fenthion-oxon-sulfoxide D3 exerts its effects by inhibiting the enzyme acetylcholinesterase, similar to other organophosphorus compounds. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system, which can result in toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fenthion-oxon
- Fenthion-oxon-sulfone
- Fenthion-sulfoxide
- Fenthion-sulfone
Uniqueness
Fenthion-oxon-sulfoxide D3 is unique due to its specific oxidation state, which affects its reactivity and toxicity. Compared to its analogs, it has distinct chemical properties that make it a valuable compound for studying the environmental and biological impacts of organophosphorus pesticides.
Propriétés
Formule moléculaire |
C10H15O5PS |
|---|---|
Poids moléculaire |
281.28 g/mol |
Nom IUPAC |
dimethyl [3-methyl-4-(trideuteriomethylsulfinyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3/i4D3 |
Clé InChI |
GTZCKTIZOGTWQO-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
SMILES canonique |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanoic acid;hydrate](/img/structure/B12057375.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)


![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)


![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)
